molecular formula C11H23ClNO3P B15299831 diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride

diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride

Cat. No.: B15299831
M. Wt: 283.73 g/mol
InChI Key: ASNRUHYUXDGFDU-AAGWESIMSA-N
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Description

Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride is a chemical compound with the molecular formula C11H23ClNO3P and a molecular weight of 283.7320 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and a phosphonate group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride typically involves the reaction of diethyl phosphite with a suitable cyclobutylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H23ClNO3P

Molecular Weight

283.73 g/mol

IUPAC Name

1-[(E)-3-diethoxyphosphorylprop-2-enyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H22NO3P.ClH/c1-3-14-16(13,15-4-2)10-6-9-11(12)7-5-8-11;/h6,10H,3-5,7-9,12H2,1-2H3;1H/b10-6+;

InChI Key

ASNRUHYUXDGFDU-AAGWESIMSA-N

Isomeric SMILES

CCOP(=O)(/C=C/CC1(CCC1)N)OCC.Cl

Canonical SMILES

CCOP(=O)(C=CCC1(CCC1)N)OCC.Cl

Origin of Product

United States

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